molecular formula C8H10N2O4S B2374454 (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid CAS No. 462066-62-2

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid

Cat. No. B2374454
CAS RN: 462066-62-2
M. Wt: 230.24
InChI Key: NYWVWMHGRHLLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid” is a chemical compound that includes both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety . It is a polyfunctional compound that can participate in reactions with electrophilic and nucleophilic reagents .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to obtain ester 1 . This ester is then treated with an excess of 100% hydrazine hydrate to afford hydrazide 2 . Oxadiazole 3 is obtained by reacting 2 with carbon disulfide in the presence of potassium hydroxide . The reaction of 3 with hydrazine hydrate results in the formation of 4-amino-1,2,4-triazole-3-thiones .


Molecular Structure Analysis

The molecular structure of “(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid” is represented by the linear formula C7H8N2O4 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be alkylated with ethyl bromoacetate and chloroacetonitrile to give S-alkylated derivatives . In the reaction with !-bromoacetophenone and 4-chloro-acetoacetate, intramolecular cyclocondensation of the S-alkylated products takes place to give the triazolothiadiazines .

Scientific Research Applications

Synthesis and Properties

(6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: is synthesized by reacting the methyl ester of the compound with Lawesson’s reagent, resulting in the corresponding 4-thioxo derivative. Additionally, its alkylation with methyl bromoacetate has been studied, along with its interactions with N-nucleophiles, amines, and hydrazines . This section highlights its synthetic pathways and key properties.

Antimicrobial Activity

The compound exhibits antimicrobial potential. For instance, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester demonstrates significant activity against Escherichia coli (pMIC = 2.50 μM/mL) and emerges as a potent antimicrobial agent . Further research in this area could explore its mechanism of action and potential clinical applications.

Anticancer Evaluation

The compound also shows promise in cancer research4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester exhibits greater potency than the standard drug 5-fluorouracil against the HCT-116 colon cancer cell line (IC50 = 5 μg/mL) and emerges as a potent anticancer agent . Investigating its mode of action and potential synergies with other compounds could be valuable.

Biological Antiviral Properties

Pyrimidine derivatives, including those related to our compound, have demonstrated biological antiviral activity . Further exploration of its antiviral potential could contribute to drug development.

Immunomodulatory Activity

While not directly studied for this compound, related immunomodulators (such as N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N’-isonicotinoylhydrazide ) have shown activity against leprosy and tuberculosis mycobacteria . Investigating its immunotropic effects could be worthwhile.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources provided .

properties

IUPAC Name

2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-4-5(2-15-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVWMHGRHLLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.